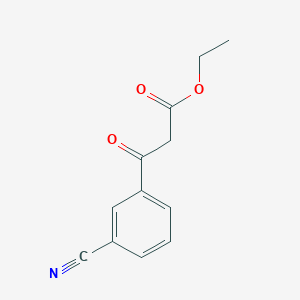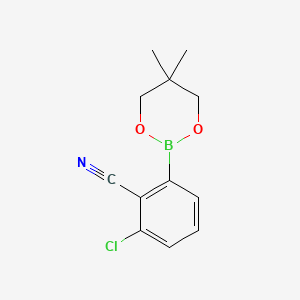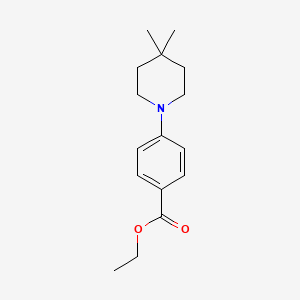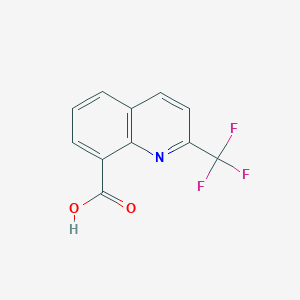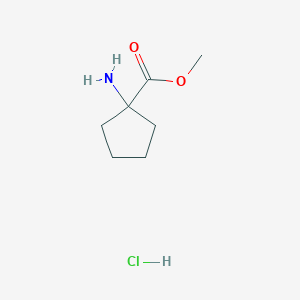
Methyl 1-aminocyclopentanecarboxylate hydrochloride
Übersicht
Beschreibung
- Also known as 1-Aminocyclopentanecarboxylic Acid Methyl Ester Hydrochloride , it is a chemical compound with the CAS number 60421-23-0 .
- Empirical Formula: C7H13NO2·HCl
- Physical State (20°C): Solid
- Purity (Nonaqueous Titration): >98.0% (T)
Molecular Structure Analysis
- The molecular formula is C7H13NO2·HCl with a molecular weight of 179.64 .
Chemical Reactions Analysis
- Limited information is available regarding specific chemical reactions. Further research is needed.
Wissenschaftliche Forschungsanwendungen
Application Summary
“Methyl 1-aminocyclopentanecarboxylate hydrochloride” has been identified as a structural analog of ACC (1-aminocyclopropane-1-carboxylate acid), the direct precursor of ethylene, a gaseous phytohormone . This compound, referred to as methyl-ACC, has been found to act as an agonist of ethylene response in plants .
Methods of Application
In the study, plants were treated with methyl-ACC, which triggered enhanced ethylene-related responses similar to the effects of ACC . These responses included restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .
Results and Outcomes
A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control . RT-qPCR revealed a generally upregulated expression of the ethylene biosynthesis genes in detached tomato leaves under methyl-ACC treatment . In vivo and in vitro enzymatic activity analyses showed that methyl-ACC had no obvious effect on the total ACO activity in detached tomato leaves nor on the activity of recombinant SlACO1 .
This compound could potentially be used as a plant growth regulator (PGR) for the agricultural and postharvest industries .
Pharmaceutical Research
Application Summary
“Methyl 1-aminocyclopentanecarboxylate hydrochloride” is a widely used pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds .
Methods of Application
This compound can be synthesized from 1-aminocyclopentanecarboxylic acid through esterification . It can then be used in the synthesis of various pharmaceutical compounds .
Results and Outcomes
“Methyl 1-aminocyclopentanecarboxylate hydrochloride” has been reported to be used in the preparation of HBV polymerase inhibitors, 11β-hydroxysteroid dehydrogenase 1 inhibitors, G protein-coupled receptor modulators, and CB1 antagonists .
Amino Acids and Peptide Synthesis
Application Summary
“Methyl 1-aminocyclopentanecarboxylate hydrochloride” is used in the field of amino acids and peptide synthesis .
Methods of Application
The specific methods of application in this field can vary widely depending on the specific synthesis or reaction being carried out .
Results and Outcomes
The outcomes of these syntheses can also vary widely, but the use of “Methyl 1-aminocyclopentanecarboxylate hydrochloride” can often enable or improve the synthesis of certain peptides or amino acids .
Synthesis of HBV Polymerase Inhibitors
Application Summary
“Methyl 1-aminocyclopentanecarboxylate hydrochloride” can be used in the synthesis of HBV (Hepatitis B Virus) polymerase inhibitors .
Methods of Application
The specific methods of application in this field can vary widely depending on the specific synthesis or reaction being carried out .
Results and Outcomes
The outcomes of these syntheses can also vary widely, but the use of “Methyl 1-aminocyclopentanecarboxylate hydrochloride” can often enable or improve the synthesis of certain HBV polymerase inhibitors .
Synthesis of 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors
Application Summary
“Methyl 1-aminocyclopentanecarboxylate hydrochloride” can be used in the synthesis of 11β-hydroxysteroid dehydrogenase 1 inhibitors .
Methods of Application
The specific methods of application in this field can vary widely depending on the specific synthesis or reaction being carried out .
Results and Outcomes
The outcomes of these syntheses can also vary widely, but the use of “Methyl 1-aminocyclopentanecarboxylate hydrochloride” can often enable or improve the synthesis of certain 11β-hydroxysteroid dehydrogenase 1 inhibitors .
Safety And Hazards
- Wear suitable protective equipment.
- Prevent dispersion of dust.
- Wash hands and face thoroughly after handling.
- Avoid contact with skin, eyes, and clothing.
Zukünftige Richtungen
- Research on its pharmacological properties, potential therapeutic applications, and optimization of synthesis methods.
For more detailed information, please refer to the provided SDS. If you need further assistance, feel free to ask! 🌟
Eigenschaften
IUPAC Name |
methyl 1-aminocyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-6(9)7(8)4-2-3-5-7;/h2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUJUITUYWGUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467828 | |
| Record name | Methyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-aminocyclopentanecarboxylate hydrochloride | |
CAS RN |
60421-23-0 | |
| Record name | 60421-23-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-amino-1-cyclopentanecarboxylate, HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Iodo-benzo[b]thiophene](/img/structure/B1589447.png)
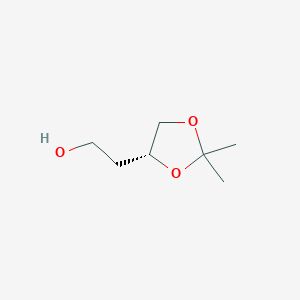
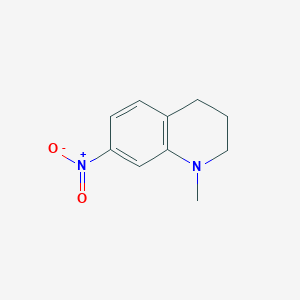
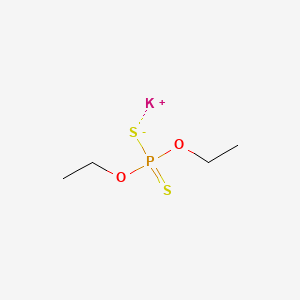
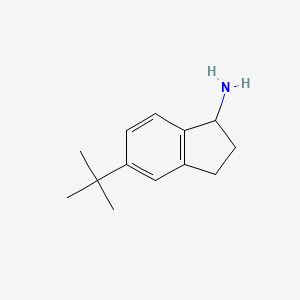
![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1589452.png)
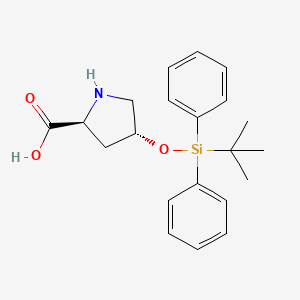
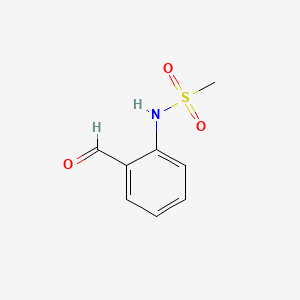
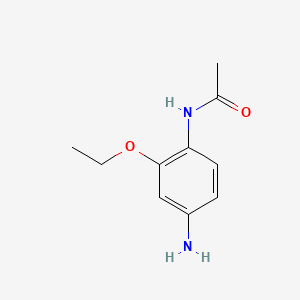
![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)
